molecular formula C23H22N6 B15184633 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine CAS No. 160522-96-3

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine

Cat. No.: B15184633
CAS No.: 160522-96-3
M. Wt: 382.5 g/mol
InChI Key: KNKXZZDVCPIIQM-UHFFFAOYSA-N
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Description

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine is a complex organic compound featuring both imidazole and pyrimidine rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the construction of the pyrimidine ring. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve high temperatures and pressures to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyrimidine derivatives, such as:

  • 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
  • 2-((4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine

Uniqueness

What sets 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine apart is its dual imidazole and pyrimidine structure, which can confer unique biological activities and chemical properties. This duality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions .

Properties

CAS No.

160522-96-3

Molecular Formula

C23H22N6

Molecular Weight

382.5 g/mol

IUPAC Name

4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]pyrimidine

InChI

InChI=1S/C23H22N6/c1-3-18(22-25-11-12-26-22)4-2-16(1)15-21-24-10-9-20(29-21)17-5-7-19(8-6-17)23-27-13-14-28-23/h1-10H,11-15H2,(H,25,26)(H,27,28)

InChI Key

KNKXZZDVCPIIQM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)CC3=NC=CC(=N3)C4=CC=C(C=C4)C5=NCCN5

Origin of Product

United States

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